molecular formula C7H6BFO3 B8486959 7-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

7-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

Cat. No.: B8486959
M. Wt: 167.93 g/mol
InChI Key: SRQJORFEUUKJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BFO3

Molecular Weight

167.93 g/mol

IUPAC Name

7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-5-ol

InChI

InChI=1S/C7H6BFO3/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2,10-11H,3H2

InChI Key

SRQJORFEUUKJAW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2F)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromo-3-fluoro-5-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)tetrahydro-2H-pyran (9.13 g, 23.5 mmol) was added n-butyllithium (1.6 M in hexanes, 16 mL, 26 mmol) dropwise at −78° C. After stirring 5 min, triisopropyl borate (8.7 mL, 38 mmol) was added, and the mixture was allowed to warm to room temperature and stirred for 2 h. 6 M HCl (10 mL) was added, and the mixture was stirred for 2 h. Water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was removed in vacuo, and the residue was purified by silica gel chromatography (1:1 hexane/ethyl acetate) to give 7-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol (3.54 g, 90%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 4.86 (s, 2H), 6.40 (dd, J=9.9, 1.5 Hz, 1H), 6.59 (s, 1H), 8.92 (br s, 1H), 10.2 (s, 1H).
Name
2-(4-bromo-3-fluoro-5-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)tetrahydro-2H-pyran
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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